Cas no 148254-61-9 (Benzenemethanol, 3-bromo-4,5-dimethyl-)

Benzenemethanol, 3-bromo-4,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 3-bromo-4,5-dimethyl-
- (3-bromo-4,5-dimethylphenyl)methanol
- SCHEMBL9369186
- 148254-61-9
-
- インチ: InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-4,11H,5H2,1-2H3
- InChIKey: HCSPJPKCADDDEW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 213.99933Da
- どういたいしつりょう: 213.99933Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
Benzenemethanol, 3-bromo-4,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1328842-1g |
(3-Bromo-4,5-dimethylphenyl)methanol |
148254-61-9 | 97% | 1g |
$960.0 | 2024-08-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01293389-1g |
(3-Bromo-4,5-dimethylphenyl)methanol |
148254-61-9 | 97% | 1g |
¥6755.0 | 2023-02-23 |
Benzenemethanol, 3-bromo-4,5-dimethyl- 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
Benzenemethanol, 3-bromo-4,5-dimethyl-に関する追加情報
Benzenemethanol, 3-bromo-4,5-dimethyl- (CAS No. 148254-61-9): A Comprehensive Overview in Modern Chemical Research
Benzenemethanol, 3-bromo-4,5-dimethyl-, identified by its Chemical Abstracts Service number (CAS No. 148254-61-9), is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its brominated and dimethyl-substituted benzene ring coupled with a methanol side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural uniqueness of Benzenemethanol, 3-bromo-4,5-dimethyl- lies in its aromatic core, which is modified by bromine atoms at the 3-position and methyl groups at the 4- and 5-positions. This specific arrangement not only imparts unique electronic properties but also makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxymethyl group (−CH₂OH) further enhances its reactivity, enabling various functionalization strategies that are crucial in medicinal chemistry.
In recent years, the compound has been explored for its potential in the development of novel pharmaceuticals. Its brominated aromatic system is particularly interesting because bromine substituents are often employed in medicinal chemistry due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive molecules.
One of the most compelling aspects of Benzenemethanol, 3-bromo-4,5-dimethyl- is its utility as a building block for more intricate scaffolds. Researchers have leveraged this compound to develop new analogs with enhanced pharmacological properties. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, given the importance of kinases in various disease pathways. The methanol side chain provides a handle for further derivatization, allowing chemists to introduce additional functional groups that can modulate binding affinity and selectivity.
The synthesis of Benzenemethanol, 3-bromo-4,5-dimethyl- itself is a testament to the advances in synthetic methodologies. Modern approaches often involve multi-step sequences that highlight the power of transition metal catalysis and orthogonal functional group transformations. The synthesis typically begins with the bromination of a suitable precursor followed by selective methylation at the desired positions. The final step often involves the introduction of the hydroxymethyl group through reduction or nucleophilic addition reactions.
The role of computational chemistry in understanding and optimizing the properties of Benzenemethanol, 3-bromo-4,5-dimethyl- cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, optimize reaction conditions, and even design novel derivatives with improved characteristics. These computational tools are particularly valuable when experimental access is limited or when screening large libraries of compounds is necessary.
In conclusion, Benzenemethanol, 3-bromo-4,5-dimethyl- (CAS No. 148254-61-9) represents a fascinating compound with broad applications in chemical research and pharmaceutical development. Its unique structural features make it an invaluable intermediate for constructing complex molecules, while its reactivity allows for diverse functionalization strategies. As research continues to evolve, this compound is likely to play an even greater role in discovering new therapeutic agents and advancing our understanding of molecular interactions.
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